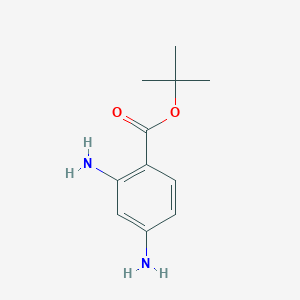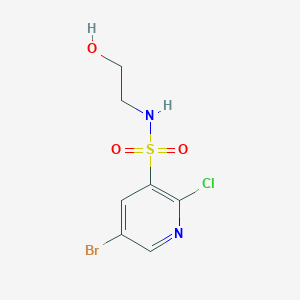
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid, also known as MPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPB belongs to the class of pyrazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mécanisme D'action
The exact mechanism of action of 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of prostaglandins and cytokines, which are mediators of inflammation and pain. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In vivo studies have shown that this compound reduces inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. In addition, this compound has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound has not been extensively studied in humans, and its potential side effects and drug interactions are not well understood.
Orientations Futures
There are several future directions for research on 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid. One area of research is the development of this compound derivatives with improved potency and selectivity for COX-2 and NF-κB inhibition. Another area of research is the investigation of the potential therapeutic applications of this compound in other fields of medicine, such as neurology and immunology. Finally, further studies are needed to establish the long-term safety and efficacy of this compound in humans, and to investigate its potential side effects and drug interactions.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for the treatment of chronic pain, inflammation, and cancer. While this compound has several advantages for lab experiments, its long-term safety and efficacy have not been fully established, and further research is needed to investigate its potential side effects and drug interactions.
Méthodes De Synthèse
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid can be synthesized by a multistep process that involves the reaction of 3-methyl-5-phenylpyrazole with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In addition, this compound has been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
3-(3-methyl-5-phenylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-10-16(13-6-3-2-4-7-13)19(18-12)15-9-5-8-14(11-15)17(20)21/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIRCMLWJNPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)



![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)